4-Carene, cis-(+)-
CAS No.: 1314036-32-2
Cat. No.: VC17031669
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314036-32-2 |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
Standard InChI | InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m1/s1 |
Standard InChI Key | LGNSZMLHOYDATP-HRDYMLBCSA-N |
Isomeric SMILES | C[C@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |
Canonical SMILES | CC1CC2C(C2(C)C)C=C1 |
Introduction
Chemical Identity and Stereochemical Features
Molecular Architecture
Cis-(+)-4-carene belongs to the bicyclo[4.1.0]heptene family, featuring a fused bicyclic framework with methyl substituents at positions 4, 7, and 7. Its IUPAC name, (1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene, reflects the spatial arrangement of its substituents . The compound’s stereochemistry distinguishes it from isomers such as trans-(+)-4-carene (CAS 13837-63-3), which adopts a (1S,4R,6R) configuration .
The SMILES notation and InChIKey LGNSZMLHOYDATP-HRDYMLBCSA-N
encode its three-dimensional topology . Comparative stereochemical data for key carene isomers are summarized in Table 1.
Table 1: Stereochemical Comparison of 4-Carene Isomers
Isomer | CAS Number | Configuration | InChIKey |
---|---|---|---|
cis-(+)-4-carene | 1314036-32-2 | (1S,4S,6R) | LGNSZMLHOYDATP-HRDYMLBCSA-N |
trans-(+)-4-carene | 13837-63-3 | (1S,4R,6R) | LGNSZMLHOYDATP-XHNCKOQMSA-N |
(-)-4-carene | 29050-33-7 | (1S,3R,6R) | LGNSZMLHOYDATP-UHFFFAOYSA-N |
Physicochemical Properties
With a molecular weight of 136.23 g/mol, cis-(+)-4-carene exhibits physical properties typical of monoterpenes, including low polarity and volatility . Its electron ionization mass spectrum (NIST MS number 109273) shows a base peak at m/z 93, corresponding to the fragmentation of the bicyclic framework . Gas chromatography data using a DB-5 column (30 m × 0.25 mm × 0.25 μm) report a Kovats retention index of 1004 under helium carrier gas conditions .
Natural Occurrence and Biosynthesis
Cis-(+)-4-carene has been isolated from the essential oils of Thymus vulgaris (thyme) and the defensive secretions of the termite Nasutitermes ephratae . In thyme, it contributes to the plant’s antimicrobial properties, while in termites, it functions as a chemical deterrent against predators. Biosynthetically, the compound derives from geranyl pyrophosphate via cyclization and methyl migration reactions catalyzed by terpene synthases.
Analytical Characterization
Chromatographic Behavior
Cis-(+)-4-carene’s elution profile on non-polar GC columns (e.g., DB-5) distinguishes it from structural analogs. Under temperature-programmed conditions (40°C to 250°C at 2°C/min), it elutes earlier than trans-(+)-4-carene due to reduced steric interactions in the cis configuration .
Applications and Industrial Relevance
While direct industrial applications of cis-(+)-4-carene remain underexplored, its structural analogs are employed in fragrances, flavorings, and pharmaceutical intermediates. The compound’s potential bioactivity, suggested by its presence in antimicrobial plant extracts, warrants investigation into its utility as a natural preservative or therapeutic agent .
Future Research Directions
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Bioactivity Studies: Systematic evaluation of antimicrobial, anti-inflammatory, and insecticidal properties.
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Synthetic Optimization: Development of enantioselective synthesis routes to improve yield and purity.
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Ecotoxicology: Assessment of environmental persistence and impact on non-target organisms.
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